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Compound of Interest

Compound Name: 2-Deacetyltaxuspine X

Cat. No.: B15594682 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current scientific understanding

of 2-Deacetyltaxuspine X, a naturally occurring taxane diterpenoid. Despite the significant

interest in the pharmacological potential of the taxane family, which includes the renowned

anticancer drug paclitaxel, specific data on many of its less abundant members, such as 2-
Deacetyltaxuspine X, remain scarce. This document summarizes the available

physicochemical data, discusses the general context of its likely biological activities based on

related compounds, and outlines general experimental approaches for its study.

Core Physicochemical Properties
Quantitative data for 2-Deacetyltaxuspine X is limited in publicly accessible scientific

literature. The fundamental molecular properties are summarized in the table below.

Information regarding its physical properties, such as melting point, boiling point, and solubility,

is not currently available.

Property Value Source

CAS Number 259678-73-4 [1]

Molecular Formula C₃₉H₄₈O₁₃ Chemfaces

Molecular Weight 724.79 g/mol Chemfaces
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Spectroscopic Data
Detailed ¹H NMR, ¹³C NMR, and mass spectrometry spectra for 2-Deacetyltaxuspine X are

not readily available in published literature. For researchers aiming to characterize this

compound, the following general information on the expected spectral features of taxane

diterpenoids may be instructive.

¹H NMR: The proton NMR spectrum of a taxane derivative is expected to be complex, with

numerous signals in the 0.8-7.0 ppm range. Key diagnostic signals would include those for

acetyl methyl groups, protons on the taxane core, and protons of any ester side chains.

¹³C NMR: The carbon NMR spectrum would provide information on all 39 carbon atoms.

Characteristic signals would include those for carbonyl carbons of ester and acetyl groups

(typically in the 170-210 ppm region), carbons of the taxane skeleton, and carbons of the

aromatic and aliphatic side chains.[2]

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be crucial for

confirming the elemental composition. Fragmentation patterns observed in MS/MS

experiments could help elucidate the structure of the side chains and the core taxane ring.[3]

[4][5][6][7]

Experimental Protocols
General Isolation and Purification of Taxanes from Taxus
Species
While a specific protocol for the isolation of 2-Deacetyltaxuspine X is not documented, a

general methodology for the purification of taxanes from Taxus plant material can be adapted. A

typical workflow is outlined below.
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General Workflow for Taxane Isolation

Plant Material Collection and Preparation
(e.g., needles, bark of Taxus species)

Extraction
(e.g., with methanol or ethanol)

Solvent Partitioning
(e.g., between water and dichloromethane)

Column Chromatography
(e.g., Silica gel, Sephadex LH-20)

Preparative High-Performance Liquid Chromatography (Prep-HPLC)
(e.g., C18 column)

Fractions Containing Taxanes

Further Purification by HPLC

Pure Taxane Compound

Structural Elucidation
(NMR, MS, etc.)

Click to download full resolution via product page

A generalized workflow for the isolation and purification of taxanes.
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Methodology Details:

Extraction: Dried and powdered plant material is typically extracted with a polar solvent like

methanol or ethanol at room temperature.

Partitioning: The crude extract is then subjected to liquid-liquid partitioning to remove highly

polar and nonpolar impurities.

Chromatography: The resulting extract is fractionated using a combination of

chromatographic techniques. Initial separation is often achieved by open column

chromatography on silica gel, followed by size-exclusion chromatography on Sephadex LH-

20.

High-Performance Liquid Chromatography (HPLC): Final purification to obtain individual

taxanes is typically achieved by preparative reverse-phase HPLC.

P-glycoprotein Inhibition Assay
Given that related taxuspine derivatives have shown potential as P-glycoprotein (P-gp)

inhibitors, a P-gp inhibition assay would be a relevant biological evaluation for 2-
Deacetyltaxuspine X.[8][9][10][11]
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P-glycoprotein Inhibition Assay Workflow

Cell Culture
(e.g., P-gp overexpressing cancer cell line like KB-V1 or MDCK-MDR1)

Incubation with Fluorescent P-gp Substrate
(e.g., Rhodamine 123 or Calcein-AM)

Co-incubation with 2-Deacetyltaxuspine X
(at various concentrations)

Positive Control
(Known P-gp inhibitor, e.g., Verapamil)

Negative Control
(Vehicle only)

Measurement of Intracellular Fluorescence
(Flow cytometry or fluorescence microscopy)

Data Analysis
(Compare fluorescence intensity to controls)

Determination of IC50

Click to download full resolution via product page

A typical workflow for assessing P-glycoprotein inhibition.

Methodology Details:

Cell Lines: A cell line that overexpresses P-gp is used.

Fluorescent Substrate: A fluorescent substrate of P-gp is used to monitor the pump's activity.

Incubation: Cells are incubated with the fluorescent substrate in the presence and absence

of the test compound.
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Detection: The accumulation of the fluorescent substrate inside the cells is measured.

Inhibition of P-gp will lead to increased intracellular fluorescence.

Potential Biological Activities and Signaling
Pathways
While no specific biological activities have been reported for 2-Deacetyltaxuspine X, the

taxane scaffold is well-known for its interaction with microtubules.[12][13][14] Taxanes like

paclitaxel bind to the β-tubulin subunit of microtubules, stabilizing them and preventing their

depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M

phase and ultimately induces apoptosis. It is plausible that 2-Deacetyltaxuspine X shares this

mechanism of action.

Furthermore, some taxuspine derivatives have been investigated for their ability to inhibit P-

glycoprotein, a transmembrane efflux pump that contributes to multidrug resistance (MDR) in

cancer cells.[8][9] By inhibiting P-gp, these compounds could potentially be used in

combination with other chemotherapeutic agents to overcome MDR.

Given the lack of specific data, the following diagram illustrates a hypothetical signaling

pathway that could be investigated for 2-Deacetyltaxuspine X, based on the known actions of

other taxanes.
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Hypothetical Signaling Pathway for 2-Deacetyltaxuspine X

Cellular Effects

Potential MDR Reversal

2-Deacetyltaxuspine X

Microtubule Stabilization P-glycoprotein Inhibition

 (Hypothesized)

Mitotic Spindle Dysfunction

G2/M Cell Cycle Arrest

Apoptosis

Increased Intracellular
Chemotherapeutic Concentration
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A hypothesized signaling pathway for 2-Deacetyltaxuspine X.

Conclusion and Future Directions
2-Deacetyltaxuspine X remains a largely uncharacterized member of the taxane family. While

its core structure suggests potential anticancer activity through microtubule stabilization, and

possible utility in overcoming multidrug resistance, a lack of dedicated research means that its

specific physicochemical properties and biological functions are yet to be determined.

Future research should focus on the following:
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Isolation and Purification: Development of a robust protocol for the isolation of 2-
Deacetyltaxuspine X from a suitable Taxus species to obtain sufficient quantities for

comprehensive analysis.

Structural Elucidation: Complete spectroscopic characterization using advanced NMR and

mass spectrometry techniques to confirm its structure and stereochemistry.

Physicochemical Characterization: Determination of key physical properties such as

solubility in various solvents, melting point, and stability.

Biological Evaluation: In-depth investigation of its cytotoxicity against a panel of cancer cell

lines, its effects on microtubule dynamics, and its potential as a P-glycoprotein inhibitor.[15]

[16][17][18][19][20]

Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by 2-
Deacetyltaxuspine X to understand its molecular mechanism of action.[21]

The generation of this fundamental data is crucial for unlocking the potential therapeutic value

of 2-Deacetyltaxuspine X and for guiding the design of novel, potent taxane-based drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15594682#physical-and-chemical-properties-of-2-
deacetyltaxuspine-x]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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